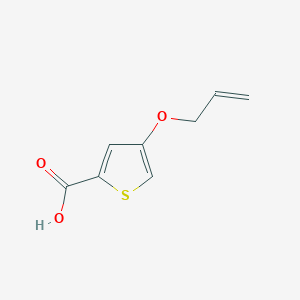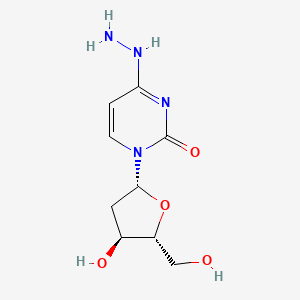
N4-Amino-2'-deoxycytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4-Amino-2’-deoxycytidine: is a modified nucleoside analog derived from 2’-deoxycytidine It features an amino group at the N4 position of the cytosine base, which can significantly alter its chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-Amino-2’-deoxycytidine typically involves the modification of 2’-deoxycytidine. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of 2’-deoxycytidine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
N4 Amination: The protected 2’-deoxycytidine is then subjected to amination at the N4 position. This can be achieved using reagents such as ammonia or amine derivatives under appropriate conditions.
Deprotection: The final step involves the removal of the protecting groups to yield N4-Amino-2’-deoxycytidine.
Industrial Production Methods
Industrial production of N4-Amino-2’-deoxycytidine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to enhance yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.
化学反应分析
Types of Reactions
N4-Amino-2’-deoxycytidine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of N4-substituted analogs.
科学研究应用
Chemistry
In chemistry, N4-Amino-2’-deoxycytidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, N4-Amino-2’-deoxycytidine is used to study DNA-protein interactions and the mechanisms of DNA repair and replication. Its incorporation into DNA can help elucidate the roles of specific nucleotides in these processes.
Medicine
N4-Amino-2’-deoxycytidine has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs. Its ability to interfere with DNA synthesis and function makes it a promising candidate for targeted therapies.
Industry
In the industrial sector, N4-Amino-2’-deoxycytidine can be used in the production of diagnostic reagents and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of N4-Amino-2’-deoxycytidine involves its incorporation into DNA, where it can disrupt normal DNA synthesis and function. The amino group at the N4 position can form hydrogen bonds with complementary bases, potentially leading to mismatches and errors during DNA replication. This can trigger DNA repair mechanisms or induce apoptosis in rapidly dividing cells, such as cancer cells.
相似化合物的比较
Similar Compounds
2’-Deoxycytidine: The parent compound, lacking the N4 amino group.
5-Aza-2’-deoxycytidine: A nucleoside analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
2’,2’-Difluoro-2’-deoxycytidine (Gemcitabine): An anticancer drug used in the treatment of various cancers.
Uniqueness
N4-Amino-2’-deoxycytidine is unique due to the presence of the amino group at the N4 position, which can significantly alter its chemical and biological properties compared to other nucleoside analogs. This modification can enhance its ability to interfere with DNA synthesis and function, making it a valuable tool in research and therapeutic applications.
属性
分子式 |
C9H14N4O4 |
|---|---|
分子量 |
242.23 g/mol |
IUPAC 名称 |
4-hydrazinyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H14N4O4/c10-12-7-1-2-13(9(16)11-7)8-3-5(15)6(4-14)17-8/h1-2,5-6,8,14-15H,3-4,10H2,(H,11,12,16)/t5-,6+,8+/m0/s1 |
InChI 键 |
YPGRYFVGCNKJCU-SHYZEUOFSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NN)CO)O |
规范 SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NN)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





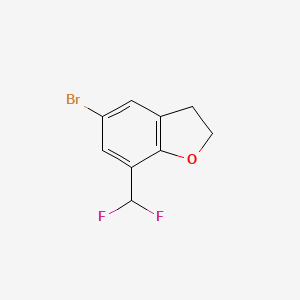
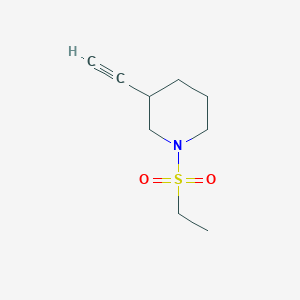

![N-((3-Methoxythiophen-2-yl)methyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine hydrochloride](/img/structure/B12073029.png)
![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B12073035.png)

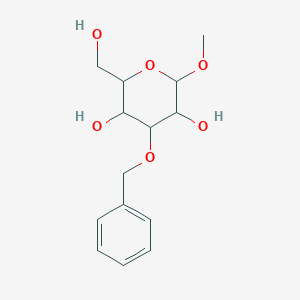

![Trisodium;[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12073054.png)
![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine](/img/structure/B12073055.png)
